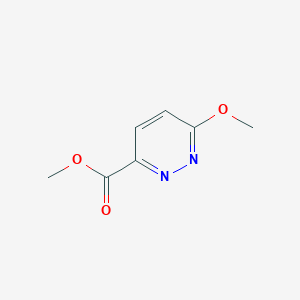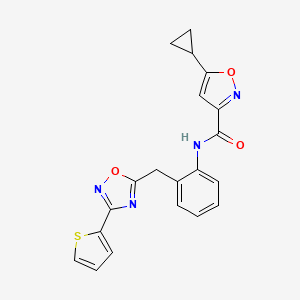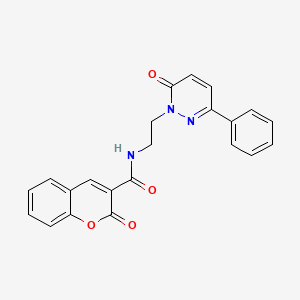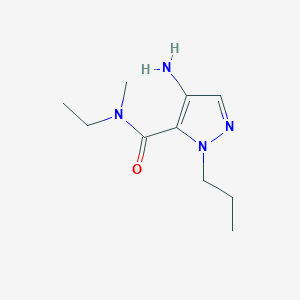
Methyl 6-methoxypyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-methoxypyridazine-3-carboxylate” is a chemical compound used in the preparation of pyridazines and acetylpyridazines . Its empirical formula is C7H8N2O3 and it has a molecular weight of 168.15 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 168.15 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Methyl 6-methoxypyridazine-3-carboxylate is widely used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It is used as a starting material for the synthesis of various pharmaceutical compounds, such as anti-inflammatory agents, anticonvulsants, and antibiotics. This compound is also used as a reagent in the synthesis of other compounds, such as peptides and peptidomimetics. Additionally, this compound is used as a catalyst in the synthesis of polymers and other materials.
Mechanism of Action
Methyl 6-methoxypyridazine-3-carboxylate is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of pro-inflammatory compounds, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain. Additionally, this compound is believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are also pro-inflammatory compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In mice, this compound has been shown to reduce inflammation and pain, as well as reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. In rats, this compound has been shown to reduce the production of cytokines, which are molecules involved in the immune response. Additionally, this compound has been shown to reduce the production of nitric oxide, which is a molecule involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 6-methoxypyridazine-3-carboxylate in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is a highly versatile compound that can be used in a variety of applications. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of experiments.
Future Directions
There are many potential future directions for Methyl 6-methoxypyridazine-3-carboxylate research. These include further studies into its mechanism of action and the development of new synthetic methods for the synthesis of this compound. Additionally, further studies could be conducted to determine the potential therapeutic effects of this compound in humans. Additionally, further studies could be conducted to explore the potential applications of this compound in other fields, such as materials science and nanotechnology. Finally, further research could be conducted to improve the solubility of this compound in water, which would make it easier to use in laboratory experiments.
Synthesis Methods
Methyl 6-methoxypyridazine-3-carboxylate can be synthesized through a variety of methods, including a multi-step process involving the reaction of 6-methoxy-3-pyridazinecarboxylic acid with methyl iodide. The reaction is carried out in a mixture of ethyl acetate and acetic acid, and the product is then isolated and purified. Other methods for the synthesis of this compound include the reaction of 6-methoxy-3-pyridazinecarboxylic acid with methyl bromide, or the reaction of methyl iodide with 6-methoxy-3-pyridazinecarboxylic anhydride.
Safety and Hazards
properties
IUPAC Name |
methyl 6-methoxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-4-3-5(8-9-6)7(10)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQAKWQFKNDOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)


![2-[(4-Chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2971918.png)
![S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2971920.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971921.png)



![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B2971927.png)

